molecular formula C16H28BNO4 B3181952 Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate CAS No. 1643574-07-5

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate

Cat. No. B3181952
CAS RN: 1643574-07-5
M. Wt: 309.2 g/mol
InChI Key: PCMPZYJRXHPAOP-UHFFFAOYSA-N
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Description

“Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate” is a chemical compound . The InChI code for this compound is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3, (H,19,20) .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentene ring attached to a carbamate group and a boronate ester group . The boronate ester group includes a boron atom bonded to two oxygen atoms and two methyl groups .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib (D. Kong et al., 2016).
  • Crystal Structure and DFT Study : The compound has been subjected to crystallographic and conformational analysis, including studies using density functional theory (DFT) to reveal physicochemical features (W. Ye et al., 2021).
  • Application in Enantioselective Synthesis : It acts as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the substitution of the cyclopentane ring (M. Ober et al., 2004).

Polymer and Nanoparticle Research

  • Enhanced Brightness in Nanoparticles : It has been used in the synthesis of heterodifunctional polyfluorenes, leading to stable nanoparticles exhibiting bright fluorescence, useful in various applications (Christoph S. Fischer et al., 2013).
  • Water-Soluble Carboxylated Polyfluorenes : The compound facilitates the synthesis of water-soluble carboxylated polyfluorenes, demonstrating significant potential in fluorescence quenching studies with proteins and cationic quenchers (Yong Zhang et al., 2008).

Miscellaneous Applications

  • Synthesis of Protected β-d-2-deoxyribosylamine Analogue : Its role as an intermediate in the synthesis of protected β-d-2-deoxyribosylamine analogue, a crucial component in nucleotide research, is noteworthy (M. Ober et al., 2004).
  • Synthesis of Novel Compounds : It has been utilized in the synthesis of a variety of novel compounds with potential applications in medicinal chemistry and materials science (Arun K. Ghosh et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h8,12H,9-10H2,1-7H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMPZYJRXHPAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
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Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
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Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
Reactant of Route 4
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
Reactant of Route 5
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Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate

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